molecular formula C20H26O4 B10856250 Bengalensol

Bengalensol

Cat. No.: B10856250
M. Wt: 330.4 g/mol
InChI Key: YANUZUAPWHSRRX-VFOQGZOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bengalensol can be synthesized through the oxidation of mozambioside, a compound found in Arabica beans, during the roasting process . The reaction conditions typically involve controlled heating to facilitate the conversion of mozambioside to this compound.

Industrial Production Methods: Industrial production of this compound involves the extraction of mozambioside from Coffea bengalensis leaves, followed by its oxidation under controlled conditions. The process includes steps such as solvent extraction, purification, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Bengalensol undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced to yield simpler compounds.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed:

Scientific Research Applications

Bengalensol has a wide range of scientific research applications, including:

Mechanism of Action

Bengalensol exerts its effects through interactions with specific molecular targets and pathways. It activates certain bitter taste receptors, such as TAS2R43, with high potency . This activation can influence various physiological processes, including taste perception and gastric acid secretion . The exact molecular pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high potency in activating bitter taste receptors compared to other coffee compounds. Its specific interactions with TAS2R43 make it a valuable compound for studying taste perception and related physiological processes .

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1S,4S,12R,13R,14S,16R,17S)-16-(hydroxymethyl)-12-methyl-8,15-dioxahexacyclo[14.2.1.114,17.01,13.04,12.05,9]icos-5(9)-en-10-one

InChI

InChI=1S/C20H26O4/c1-18-8-14(22)16-12(3-5-23-16)13(18)2-4-19-7-11-6-15(17(18)19)24-20(11,9-19)10-21/h11,13,15,17,21H,2-10H2,1H3/t11-,13-,15+,17+,18-,19+,20+/m1/s1

InChI Key

YANUZUAPWHSRRX-VFOQGZOASA-N

Isomeric SMILES

C[C@@]12CC(=O)C3=C([C@H]1CC[C@]45[C@H]2[C@@H]6C[C@H](C4)[C@@](C5)(O6)CO)CCO3

Canonical SMILES

CC12CC(=O)C3=C(C1CCC45C2C6CC(C4)C(C5)(O6)CO)CCO3

Origin of Product

United States

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